molecular formula C12H14O3 B8290871 3-(3-Methoxyphenyl)-but-2-enoic acid Methyl Ester

3-(3-Methoxyphenyl)-but-2-enoic acid Methyl Ester

Cat. No. B8290871
M. Wt: 206.24 g/mol
InChI Key: BXGLCZGBFLRXRY-UHFFFAOYSA-N
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Patent
US07618985B2

Procedure details

1-(3-Methoxyphenyl)ethanone (15 g, 0.1 mmol) and methyl(triphenylphosphoranylidene)acetate (62 g, 0.186 mmol) in toluene (75 ml) were heated at 100° C. for 2 days. After allowing cooling to ambient temperature the solvent was removed under reduced pressure to give crude product. Precipitation with EtOAc and heptane followed by flash chromatography of the concentrated mother liquor on silica (eluent: 20% EtOAc in heptane) afforded the product as a mixture of geometric isomers (21.8 g, 86%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[CH3:12][O:13][C:14](=[O:35])[CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:12][O:13][C:14](=[O:35])[CH:15]=[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O
Name
Quantity
62 g
Type
reactant
Smiles
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Precipitation with EtOAc and heptane
CUSTOM
Type
CUSTOM
Details
afforded the product
ADDITION
Type
ADDITION
Details
as a mixture of geometric isomers (21.8 g, 86%)

Outcomes

Product
Name
Type
Smiles
COC(C=C(C)C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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